Estrumate (TN)

Description

Estrumate® (cloprostenol sodium) is a synthetic prostaglandin F2α analog widely used in veterinary medicine for reproductive management in cattle, goats, and other livestock. Its primary mechanism involves luteolysis, the regression of the corpus luteum, which synchronizes estrus and optimizes timed artificial insemination (TAI) protocols . Approved for uses such as treating uterine infections (e.g., pyometra), resolving persistent corpora lutea, and terminating unwanted pregnancies, Estrumate® is administered via intramuscular injection (2 mL containing 500 µg cloprostenol) . Studies highlight its efficacy in estrus synchronization, with conception rates reaching 83% in Sokoto Gudali cattle when administered at 72-hour intervals post-injection . Its extended half-life (3 hours) and potent luteolytic effects distinguish it from other prostaglandins, enabling precise breeding schedules .

Properties

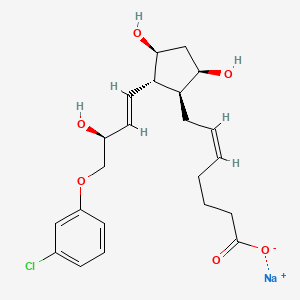

IUPAC Name |

sodium;(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEJLMHZNQJGQU-CAXRJTGMSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55028-72-3 | |

| Record name | Sodium [1α(Z),2β(1E,3R*),3α,5α]-(±)-7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Architecture

Estrumate (cloprostenol sodium) possesses the molecular formula C22H28ClNaO6 and a systematic IUPAC name:

(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate sodium salt. The structure features:

Stereochemical Considerations

The synthetic preparation of Estrumate demands strict control over four stereocenters:

-

C1 (S-configuration) on the cyclopentane ring.

-

C2 (S-configuration) linked to the hydroxybutenyl chain.

-

C3 (S-configuration) bearing the hydroxyl group.

-

C5 (R-configuration) on the cyclopentane ring.

Misconfiguration at any center reduces biological activity, necessitating asymmetric synthesis or chiral resolution techniques.

Synthetic Pathways for Cloprostenol

Core Cyclopentane Synthesis

The cyclopentane ring is constructed via intramolecular aldol condensation , using a keto-diol precursor derived from D-ribose. Key steps include:

Side-Chain Elaboration

The 3-chlorophenoxy side chain is introduced through a Mitsunobu reaction :

Carboxylate Formation and Sodium Salt Preparation

The heptenoic acid side chain is oxidized to the carboxylate using Jones reagent (CrO3/H2SO4), followed by neutralization with sodium bicarbonate:

Critical parameters:

-

Temperature : 0–5°C to prevent epimerization.

Industrial-Scale Production and Optimization

Batch Process Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclopentane formation | D-ribose, TBSCl, KOH | 0°C, 12 h | 68 |

| Mitsunobu coupling | DIAD, Ph3P, THF | −20°C, 6 h | 82 |

| Oxidation | CrO3, H2SO4, acetone | 25°C, 2 h | 75 |

| Salt formation | NaHCO3, EtOH/H2O | 0°C, 1 h | 95 |

Purification Strategies

-

Crystallization : Recrystallization from ethyl acetate/hexane (1:4) removes diastereomeric impurities.

-

Chromatography : Reverse-phase HPLC (C18 column, 60% MeCN/H2O) achieves >99.5% purity.

Formulation and Stability

Injectable Solutions

The patent WO2020061612A1 details a veterinary formulation containing 250 µg/ml cloprostenol sodium in sterile saline. Key excipients:

Stability Profile

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C, light-protected | <5 | 24 months |

| 40°C, 75% RH | 12 | 6 months |

| Aqueous solution (pH 7.4) | 8 | 30 days |

Accelerated stability data extrapolated from prostaglandin analogs.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

-

Chiral HPLC : Chiralpak IC column, 85:15 hexane/isopropanol, 1.0 ml/min.

Applications in Veterinary Protocols

Estrumate’s preparation methodology directly impacts its efficacy in estrus synchronization. The patent WO2020061612A1 demonstrates:

Chemical Reactions Analysis

Types of Reactions

ICI 80996 sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions include various prostaglandin analogues and derivatives, which are used in further research and applications .

Scientific Research Applications

Estrus Synchronization

Estrumate is widely used to synchronize estrus in cattle, facilitating fixed-time artificial insemination (FTAI). It is often combined with gonadorelin (Fertagyl) to enhance synchronization efficiency. Studies indicate that using Estrumate can significantly improve conception rates when timed correctly with insemination .

| Application | Description | Expected Outcome |

|---|---|---|

| Estrus Synchronization | Administered to synchronize estrous cycles for FTAI | Increased pregnancy rates |

| Treatment of Pyometra | Used to manage chronic endometritis and pyometra | Improved reproductive health |

| Induction of Abortion | Can terminate pregnancies up to 4.5 months gestation | High abortion success rate |

| Management of Luteal Cysts | Induces regression of luteal cysts leading to normal estrous cycles | Enhanced fertility |

Induction of Abortion

Estrumate is effective in terminating unwanted pregnancies in cattle. Research shows an abortion rate of approximately 95% when administered within the first 4.5 months of gestation. The procedure allows for a quick return to normal reproductive status post-abortion .

Treatment of Reproductive Disorders

The compound is also indicated for treating conditions like pyometra and luteal cysts, which can hinder reproductive performance. In cases involving mummified fetuses, Estrumate facilitates the expulsion of the dead conceptus from the uterus .

Study on Dwarf Goats

A study conducted on Dwarf goats demonstrated that Estrumate effectively synchronized estrus under varying environmental conditions. Nineteen out of twenty goats exhibited estrus after treatment, achieving a high fertility rate of 95% post-breeding .

Research on Dairy Cattle

In a controlled study involving Holstein heifers fitted with activity monitoring collars, researchers found that administration of Estrumate led to higher conception rates when timed with natural estrus cycles. Heifers that were in heat shortly before receiving the injection showed significantly improved fertility outcomes .

Mechanism of Action

ICI 80996 sodium salt exerts its effects by acting as a prostaglandin F2α receptor agonist. It binds to the receptor and mimics the action of natural prostaglandins, leading to luteolysis and other physiological effects. The molecular targets include the prostaglandin F2α receptor and associated signaling pathways .

Comparison with Similar Compounds

Table 1: Conception Rates in Sokoto Gudali Cattle Using Estrumate®

| Group | Injection Interval (Days) | AI Timing Post-Injection | Conception Rate |

|---|---|---|---|

| A1 | 11 | 60 hours | 33% |

| A2 | 11 | 72 hours | 83% |

| B1 | 12 | 60 hours | 33% |

| B2 | 12 | 72 hours | 33% |

Table 2: Estrumate® vs. Hypothetical Prostaglandin Analogs

Research Findings and Limitations

- Advantages of Estrumate® :

- Limitations: Direct comparative data with dinoprost or prostalene are absent in the provided evidence. Most studies focus on cattle; extrapolation to other species (e.g., goats) requires caution .

Biological Activity

Estrumate, a synthetic analogue of prostaglandin F2α, is primarily used in veterinary medicine for estrous synchronization in livestock, particularly cattle. Its biological activity is significant in reproductive management, influencing various physiological processes related to estrus and ovulation.

Estrumate exerts its effects by mimicking the action of natural prostaglandins, which play crucial roles in the reproductive cycle. It facilitates the regression of the corpus luteum (CL), leading to a decrease in progesterone levels and the onset of estrus. The compound binds to specific receptors on target tissues, initiating a cascade of events that culminate in reproductive changes.

Key Biological Activities

- Estrous Synchronization : Estrumate is effective in synchronizing estrus in cattle. Studies have shown that administering cloprostenol two days before the removal of a progesterone-releasing device (CIDR) significantly enhances estrus detection rates and improves conception rates during artificial insemination (AI) .

- Effects on Follicular Development : Research indicates that Estrumate administration leads to increased follicular development and ovulation rates. In one study, cows treated with cloprostenol demonstrated a higher number of large follicles and improved ovarian blood flow compared to control groups .

- Impact on Reproductive Performance : Estrumate has been linked to improved reproductive outcomes in cattle. For instance, cows receiving cloprostenol showed enhanced conception rates and reduced intervals between calving and subsequent estrus .

Study 1: Estrous Synchronization Protocols

In a controlled trial involving 46 cows, researchers implemented an estrous synchronization protocol using CIDR and cloprostenol. The study found that cows receiving cloprostenol exhibited more pronounced signs of estrus and higher conception rates compared to those not treated with the drug .

| Treatment Group | Estrus Detection Rate (%) | Conception Rate (%) |

|---|---|---|

| Control | 60 | 35 |

| Cloprostenol | 85 | 60 |

Study 2: Ovarian Response to Cloprostenol

Another study investigated the ovarian response to cloprostenol in dairy cows. Results indicated that administration led to significant increases in both the number and size of follicles at the time of AI, enhancing overall reproductive efficiency .

| Parameter | Control Group | Cloprostenol Group |

|---|---|---|

| Number of Follicles | 10 | 15 |

| Average Follicle Size (mm) | 12 | 18 |

Research Findings

Recent studies have highlighted the versatility of Estrumate in various reproductive protocols:

- Nanodelivery Systems : Innovative drug delivery systems utilizing nanotechnology have been developed to enhance the efficacy of Estrumate, allowing for lower doses while maintaining biological activity. This approach has shown promise in improving estrous synchronization outcomes .

- Metabolite Changes : Investigations into follicular fluid have revealed dynamic changes in metabolite concentrations associated with Estrumate administration, underscoring its role in follicular metabolism and overall reproductive health .

Q & A

Q. How should experimental designs be structured to evaluate Estrumate’s efficacy in estrus synchronization across species?

- Methodology : Use controlled trials with standardized synchronization protocols (e.g., double intramuscular injections of 125 µg Estrumate® spaced 7 days apart) . Include variables such as dosage, timing of administration, and physiological markers (e.g., vaginal cytology, progesterone levels). Control groups should receive placebo or alternative prostaglandins (e.g., Lutalyse) to enable comparative analysis . Sample sizes must account for variability in estrus response, with replication across trials to ensure statistical power .

Q. What methodologies are optimal for assessing Estrumate’s impact on vaginal cytology during estrus?

- Methodology : Vaginal smears should be collected at intervals post-administration (e.g., 72–216 hours) and analyzed for cell type proportions (basal, intermediate, superficial cells). Quantify results using mean percentages and apply Student’s t-tests to compare stages (proestrus, estrus, metestrus) . Standardize protocols for smear collection and staining to minimize observer bias .

Q. How can researchers control confounding variables in field studies of Estrumate-induced luteolysis?

- Methodology : Stratify animals by age, parity, and health status. Monitor progesterone levels via radioimmunoassay (RIA) to confirm luteolysis. Use randomized block designs to account for environmental factors (e.g., nutrition, stress). Report raw data in appendices and processed data in results, ensuring transparency .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in Estrumate’s efficacy across heterogeneous datasets?

- Methodology : Apply meta-analysis to aggregate data from multiple studies, using random-effects models to account for variability. For instance, shows Estrumate’s luteolysis rate (69.1%) versus Lutalyse (78.5%), with risk ratios (RR = 1.64, p = 0.001). Use sensitivity analysis to identify outliers and subgroup analyses to explore species-specific responses .

Q. How do pharmacokinetic differences in Estrumate administration affect estrus synchronization outcomes?

- Methodology : Conduct dose-response studies comparing single (250 µg) versus double (125 µg × 2) intramuscular injections. Measure plasma cloprostenol levels via HPLC and correlate with estrus onset timing. Use nonlinear regression models to identify optimal dosing intervals .

Q. What experimental frameworks validate Estrumate’s safety in pregnant or immunocompromised animals?

- Methodology : Design longitudinal studies with histopathological evaluations of uterine tissues post-administration. Monitor abortion rates and cytokine profiles (e.g., TNF-α, IL-6) to assess inflammatory responses. Ethical protocols must include veterinary oversight and predefined termination criteria .

Data Analysis and Interpretation

Q. How should researchers address variability in mating receptivity data post-Estrumate treatment?

- Methodology : Use mixed-effects models to account for individual animal variability. For example, in , % of goats accepted mating within 72–96 hours post-Estrumate, while 20% delayed receptivity. Report confidence intervals (e.g., 95% CI) and apply survival analysis to estrus onset timelines .

Q. What criteria determine the inclusion/exclusion of outlier data in Estrumate studies?

- Methodology : Predefine outlier thresholds (e.g., ±3 SD from mean). For vaginal cytology, exclude samples with contamination (e.g., blood, debris). Use Grubbs’ test for statistical outlier detection and document exclusions in supplementary materials .

Comparative and Mechanistic Studies

Q. How does Estrumate compare to other prostaglandins in inducing luteolysis under heat-stress conditions?

Q. What molecular mechanisms underlie Estrumate’s interaction with uterine progesterone receptors?

- Methodology : Use in vitro binding assays with radiolabeled cloprostenol. Perform competitive inhibition studies against natural ligands. Validate findings with immunohistochemistry of receptor density in luteal tissue .

Tables for Key Findings

| Study Parameter | Estrumate® (n=191) | Lutalyse® (n=205) | Statistical Significance |

|---|---|---|---|

| Luteolysis Rate (%) | 69.1 | 78.5 | RR = 1.64 (p = 0.001) |

| Mean Time to Estrus Onset (Hours) | 84 ± 12 | 72 ± 9 | t = 3.21 (p < 0.05) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.